Product packaging for (1S,6R)-6-hydroxy-5-methylidene-1-[(1R,2S)-1,2,3-trihydroxy-2-methylpropyl]-2-oxa-7,9-diazabicyclo[4.2.2]decane-8,10-dione(Cat. No.:CAS No. 38129-37-2)

(1S,6R)-6-hydroxy-5-methylidene-1-[(1R,2S)-1,2,3-trihydroxy-2-methylpropyl]-2-oxa-7,9-diazabicyclo[4.2.2]decane-8,10-dione

Cat. No.: B1666983
CAS No.: 38129-37-2
M. Wt: 302.28 g/mol
InChI Key: WOUDXEYYJPOSNE-IGCXTIMSSA-N
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Description

Bicyclomycin is a broad-spectrum antibiotic first isolated from Streptomyces species. It is clinically useful and has historically been used to treat diarrhea. Its key value in research stems from its unique mechanism of action: it is the only known natural product that selectively inhibits the Rho transcription termination factor, an essential RecA-type ATPase in many bacteria . By binding to a specific site on Rho adjacent to the ATP binding pocket, Bicyclomycin disrupts transcription termination, leading to the untimely overproduction of proteins and a toxic effect on bacterial cells . This distinct mechanism makes cross-resistance with other antibiotic classes unlikely. Recent investigations highlight Bicyclomycin's potential against multidrug-resistant (MDR) Gram-negative pathogens. It exhibits good coverage of carbapenem-resistant Enterobacteriaceae (CRE) and Escherichia coli . A significant research application is its synergistic effect when combined with bacteriostatic protein synthesis inhibitors, such as doxycycline. This combination has been shown to convert Bicyclomycin from a bacteriostatic agent into one with potent bactericidal (synthetic lethal) activity, both in vitro and in vivo, offering a promising strategy for treating systemic MDR infections . Further studies indicate that Bicyclomycin treatment in E. coli can induce reactive oxygen species (ROS) generation, the SOS response, and a characteristic cell filamentation phenotype, providing additional avenues for studying bacterial stress responses and cellular dynamics . The biosynthetic gene cluster for Bicyclomycin has been identified, revealing it is a highly oxidized 2,5-diketopiperazine (DKP) derived from cyclo(l-Ile-l-Leu), which enables exploration of biosynthetic engineering for novel derivatives . This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H18N2O7 B1666983 (1S,6R)-6-hydroxy-5-methylidene-1-[(1R,2S)-1,2,3-trihydroxy-2-methylpropyl]-2-oxa-7,9-diazabicyclo[4.2.2]decane-8,10-dione CAS No. 38129-37-2

Properties

CAS No.

38129-37-2

Molecular Formula

C12H18N2O7

Molecular Weight

302.28 g/mol

IUPAC Name

(1S,6R)-6-hydroxy-5-methylidene-1-[(1R,2S)-1,2,3-trihydroxy-2-methylpropyl]-2-oxa-7,9-diazabicyclo[4.2.2]decane-8,10-dione

InChI

InChI=1S/C12H18N2O7/c1-6-3-4-21-12(7(16)10(2,19)5-15)9(18)13-11(6,20)8(17)14-12/h7,15-16,19-20H,1,3-5H2,2H3,(H,13,18)(H,14,17)/t7-,10+,11-,12+/m1/s1

InChI Key

WOUDXEYYJPOSNE-IGCXTIMSSA-N

Isomeric SMILES

CC(CO)([C@H](C12C(=O)N[C@](C(=C)CCO1)(C(=O)N2)O)O)O

Canonical SMILES

CC(CO)(C(C12C(=O)NC(C(=C)CCO1)(C(=O)N2)O)O)O

Appearance

Solid powder

melting_point

188.0 °C

Other CAS No.

38129-37-2

Pictograms

Acute Toxic

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

icozamycin
bicyclomycin
CGP 3543E
CGP 354E
FR 1881

Origin of Product

United States

Biosynthesis of Bicyclomycin

Identification and Characterization of the Bicyclomycin Biosynthetic Gene Cluster (bcm cluster)

The identification of the gene cluster responsible for bicyclomycin biosynthesis, denoted as the bcm cluster, was a crucial step in understanding the pathway. nih.govnih.gov

Genome Mining and Bioinformatic Approaches for bcm Cluster Identification

Genome mining and bioinformatic approaches have revolutionized the discovery and characterization of natural product biosynthetic gene clusters. acs.orgresearchgate.net These methods involve searching sequenced genomes for genes encoding enzymes predicted to be involved in the synthesis of a target molecule. acs.org For bicyclomycin, which is known to be a diketopiperazine, researchers looked for genes encoding enzymes responsible for diketopiperazine formation, such as nonribosomal peptide synthetases (NRPSs) or cyclodipeptide synthases (CDPSs). nih.govacs.orgnih.govacs.org The identification of a putative CDPS homolog upstream of several putative oxidase genes provided a "biosynthetic hook" to identify the bcm cluster. nih.govacs.org Tools like antiSMASH have been instrumental in this process, allowing for the automatic identification and analysis of biosynthetic gene clusters in microbial genomes. researchgate.netoup.com

Producer Organisms and Phylogenetic Distribution of bcm Clusters

Initially isolated from Streptomyces species, the bcm gene cluster has since been found in a wider range of bacteria. nih.govwikipedia.orgnih.govasm.org

Streptomyces Species as Primary Producers of Bicyclomycin

Bicyclomycin was first isolated in 1972 from Streptomyces sapporoensis (later identified as Streptomyces cinnamoneus) and Streptomyces aizumenses. wikipedia.orgnih.gov Streptomyces cinnamoneus DSM 41675 is a known producer of bicyclomycin, and its genome has been used for the identification of the bcm gene cluster. nih.govasm.orgebi.ac.uk

Discovery and Characterization of Bicyclomycin Production in Pseudomonas aeruginosa

A significant discovery was the identification of homologous bcm gene clusters in hundreds of Pseudomonas aeruginosa isolates globally through bioinformatics analysis. nih.govnih.govasm.orgnih.gov P. aeruginosa is an opportunistic human pathogen, and its ability to produce bicyclomycin was previously unknown. nih.gov Heterologous expression of the bcm-like cluster from P. aeruginosa in another strain demonstrated the production of a molecule chemically identical to bicyclomycin produced by Streptomyces. nih.govnih.govasm.org This established P. aeruginosa as a new producer of bicyclomycin. nih.govacs.org

Horizontal Gene Transfer Events of the bcm Cluster and Association with Mobile Genetic Elements

The presence of highly conserved bcm gene clusters in distantly related bacterial classes, including Actinobacteria (Streptomyces) and Proteobacteria (Pseudomonas aeruginosa), is a rare phenomenon for intact biosynthetic gene clusters. nih.govasm.orgnih.govresearchgate.net This wide distribution suggests that the bcm cluster has spread through horizontal gene transfer (HGT) events. nih.govasm.orgnih.govresearchgate.netrsc.org Further supporting this, the bcm cluster is often found associated with mobile genetic elements such as integrases and transposases, which facilitate the movement of genetic material between organisms. nih.govasm.orgrsc.org Phylogenetic analysis of the bcm gene clusters relative to host strains provides circumstantial evidence for HGT as the origin of its broad distribution. researchgate.netrsc.org

Elucidation of Precursor Incorporation and Core Diketopiperazine Formation in Bicyclomycin Biosynthesis

Role of Leucine and Isoleucine as Biosynthetic Precursors for the DKP Core

Early feeding studies indicated that the amino acids L-leucine and L-isoleucine serve as the precursors for the diketopiperazine core of bicyclomycin. nih.govnih.govacs.org These studies suggested that the head-to-tail condensation of these two α-amino acids forms the foundational cyclic dipeptide structure. nih.gov

Cyclodipeptide Synthase (CDPS)-Dependent DKP Formation (BcmA)

The formation of the diketopiperazine core in bicyclomycin biosynthesis is catalyzed by a tRNA-dependent cyclodipeptide synthase (CDPS) enzyme, designated as BcmA. nih.govnih.govagscientific.comacs.org Unlike non-ribosomal peptide synthetases (NRPSs) that utilize free amino acids, CDPSs condense activated amino acids in the form of aminoacyl-tRNAs. nih.govacs.org BcmA is an aminoacyl-tRNA dependent CDPS and is believed to catalyze the initial step in the biosynthetic pathway, producing cyclo(L-Ile-L-Leu) (cIL). nih.govacs.orgacs.org

BcmA belongs to the XYP subfamily of CDPSs and utilizes Ile-tRNAIle and Leu-tRNALeu as substrates for the synthesis of cyclo(L-Ile-L-Leu) (cIL). acs.orgnih.gov Research has shown that BcmA can also recognize Val-tRNAVal to catalyze the synthesis of cyclo(L-Val-L-Leu) (cVL), indicating a degree of substrate promiscuity. acs.org Studies, including crystallographic analysis and site-directed mutagenesis of BcmA from Streptomyces sapporonensis (SsBcmA), have aimed to understand the structural basis and determinants influencing its enzyme activity and substrate selectivity. acs.orgnih.govresearchgate.net

Key residues within the aminoacyl-binding pockets of BcmA are significant for its activity and substrate specificity. nih.govresearchgate.net Specifically, nonconserved residues like D161 and K165 in pocket P2 are crucial for SsBcmA activity without significantly altering substrate specificity. nih.govresearchgate.net Conversely, conserved residues such as F158, F210, and S211 in P2 are responsible for determining substrate selectivity. nih.govresearchgate.net These findings provide insights into how CDPSs selectively accept hydrophobic substrates and offer potential for engineering these enzymes for synthetic biology applications. nih.govresearchgate.net

Oxidative Tailoring Enzymes and Post-Cyclization Modifications in Bicyclomycin Biosynthesis

Following the formation of the cyclo(L-Ile-L-Leu) core by BcmA, extensive oxidative modifications are required to yield the complex structure of bicyclomycin. nih.govnih.gov The bcm gene cluster encodes a series of oxidative tailoring enzymes responsible for these transformations. nih.govresearchgate.net

Iron-Dependent Dioxygenases (Fe/α-KG Oxidases) in Bicyclomycin Oxidation

A significant number of the enzymes involved in the oxidative tailoring of the bicyclomycin core are non-heme mononuclear iron, α-ketoglutarate-dependent dioxygenases (Fe/α-KG oxidases). nih.govresearchgate.netnih.govacs.org The bcm gene cluster contains five such oxidases (BcmB, C, E, F, and G). nih.govresearchgate.net These enzymes are known for their ability to functionalize unactivated C-H bonds. nih.govnih.gov

In bicyclomycin biosynthesis, specific Fe/α-KG oxidases catalyze regioselective hydroxylations on the DKP core. nih.govresearchgate.net For instance, BcmC has been shown to catalyze hydroxylation at the C8 position of cyclo(L-Ile-L-Leu). nih.gov BcmG catalyzes hydroxylation at C9 and can perform a second oxidation at this position, leading to a shunt product. nih.gov The sequential hydroxylation of specific C-H bonds of cyclodipeptide substrates by these enzymes demonstrates a natural strategy for programmable selective hydroxylation. researchgate.netrcsb.orgnih.gov

Fe/α-KG dioxygenases catalyze reactions by utilizing α-ketoglutarate and O2, leading to the formation of a high-energy Fe(IV)-oxo intermediate capable of C-H bond homolysis. nih.govresearchgate.net This process results in the hydroxylation of the substrate following radical recombination. nih.gov

In bicyclomycin biosynthesis, the regioselectivity of hydroxylation by different Fe/α-KG oxidases is crucial for generating the correct structural features. researchgate.netresearchgate.net Structural studies, computational simulations, and site-directed mutagenesis of enzymes like SsBcmE, SoBcmC, and PaBcmG have revealed the molecular basis for their distinct regioselectivities, highlighting the exquisite arrangement of these enzymes and their mutually orthogonal strategies for C-H activation. researchgate.netrcsb.orgnih.gov This programmable selective hydroxylation can potentially be applied to modify other cyclodipeptides. researchgate.netnih.gov

Cytochrome P450 Monooxygenases in Bicyclomycin Biosynthesis

In addition to Fe/α-KG dioxygenases, a cytochrome P450 monooxygenase, BcmD, is also encoded within the bcm gene cluster and plays a role in bicyclomycin biosynthesis. nih.govwikipedia.orgresearchgate.net Cytochrome P450 enzymes are a diverse superfamily known for catalyzing a wide range of oxidative reactions, including hydroxylations. d-nb.info

While the specific reactions catalyzed by BcmD in the complete bicyclomycin pathway are still being fully elucidated, cytochrome P450 monooxygenases are generally involved in introducing hydroxyl groups or performing other oxidative transformations on various substrates, including diketopiperazines. nih.govd-nb.info Their presence in the bcm cluster indicates their contribution to the complex series of oxidation steps required to convert the simple DKP core into the highly functionalized bicyclomycin molecule. nih.govnih.govagscientific.com

Table 1: Enzymes and Their Predicted Functions in Bicyclomycin Biosynthesis

EnzymePredicted Function
BcmACyclodipeptide Synthase (CDPS)
BcmB2OG/Fe Dioxygenase
BcmC2OG/Fe Dioxygenase
BcmDCytochrome P450 Monooxygenase
BcmE2OG/Fe Dioxygenase
BcmF2OG/Fe Dioxygenase
BcmG2OG/Fe Dioxygenase
BcmHMFS Transporter (Self-resistance)

Note: This table is based on predicted functions within the bcm gene cluster. researchgate.net

Table 2: Biosynthetic Precursors and Core Structure

Precursor/CoreDescription
L-LeucineAmino acid precursor
L-IsoleucineAmino acid precursor
cyclo(L-Ile-L-Leu) (cIL)Diketopiperazine core formed by BcmA

Table 3: Examples of Oxidative Modifications and Involved Enzymes

ModificationEnzyme(s) Involved (Examples)
C8 HydroxylationBcmC
C9 HydroxylationBcmG
Other OxidationsBcmB, BcmE, BcmF, BcmD

Note: The complete sequence and specific roles of all oxidative enzymes are subjects of ongoing research. nih.gov

Enzymatic Formation of the Bicyclic Ring System in Bicyclomycin

The bicyclic [4.2.2] ring system and the extensive oxidation observed in bicyclomycin are the result of a cascade of enzymatic reactions. The core cyclo(L-Ile-L-Leu) is formed by a tRNA-dependent cyclodipeptide synthase (CDPS). acs.orgnih.govasm.orgnih.gov Following the formation of the DKP core, a series of oxidative modifications are introduced by several redox enzymes. The bicyclomycin biosynthetic gene cluster contains six iron-dependent oxidases. acs.orgnih.govnih.gov These include five 2-oxoglutarate-dependent dioxygenases and one cytochrome P450 monooxygenase. asm.orgnih.govnih.gov These enzymes are responsible for regioselective and stereoselective hydroxylations, the installation of an exo-methylene moiety, and the formation of the characteristic medium-sized bridged ether ring through the functionalization of unactivated C-H bonds. nih.govresearchgate.net Specifically, two mononuclear iron, α-ketoglutarate-dependent hydroxylases perform hydroxylations on unactivated sp3 carbons. acs.orgnih.govnih.gov The ether bridge that forms the bicyclic structure connects the alpha carbon in the diketopiperazine ring and a hydroxylated carbon atom in the isoleucine lateral chain. agscientific.comresearchgate.net

Heterologous Expression and Biosynthetic Pathway Reconstitution of Bicyclomycin

The identification of the bicyclomycin biosynthetic gene cluster has facilitated the study of its pathway through heterologous expression and in vitro reconstitution. The gene cluster was initially identified in Streptomyces cinnamoneus. asm.orgnih.govasm.org Bioinformatic analysis revealed homologous gene clusters in other bacteria, including hundreds of Pseudomonas aeruginosa isolates, indicating horizontal gene transfer of this pathway across distantly related bacteria. acs.orgebi.ac.uknih.govasm.org

Heterologous expression of the bicyclomycin gene cluster from P. aeruginosa in a suitable host has demonstrated the production of bicyclomycin that is chemically identical to that produced by S. cinnamoneus. ebi.ac.uknih.govasm.org This confirms the functionality of the gene cluster from P. aeruginosa and establishes it as a new producer of bicyclomycin. acs.orgnih.gov Reconstitution of the bicyclomycin biosynthesis pathway using cell-free expression systems and purified enzymes has been instrumental in characterizing the function of individual enzymes involved in the oxidative cascade. nih.govresearchgate.netresearchgate.net This includes the in vitro characterization of enzymes like BcmC and BcmG, which catalyze specific hydroxylation steps in the pathway. nih.gov

Directed Biosynthesis and Metabolic Engineering for Novel Bicyclomycin Derivatives

The understanding of the bicyclomycin biosynthetic pathway and the identification of the involved enzymes open avenues for directed biosynthesis and metabolic engineering to produce novel bicyclomycin derivatives. By manipulating the genes within the biosynthetic cluster or by combining enzymes from the bicyclomycin pathway with enzymes from other biosynthetic routes, it may be possible to generate analogs with altered structures and potentially improved or different biological activities. nih.govfrontiersin.org

Studies involving the construction of in-frame deletion mutants in the biosynthetic gene cluster have allowed for the accumulation and identification of biosynthetic intermediates, providing valuable insights into the pathway steps. researchgate.net This knowledge is crucial for rational metabolic engineering strategies. The use of techniques such as phage-assisted continuous evolution (PACE) has been explored to adapt the bicyclomycin biosynthetic gene cluster for improved production in heterologous hosts and potentially to drive the evolution of the pathway towards novel products. mit.edu The modular nature of some enzymatic steps, particularly those involving CDPSs and oxidases, suggests the potential for combinatorial biosynthesis approaches to create a library of modified diketopiperazines, including bicyclomycin analogs. researchgate.netfrontiersin.orguni-marburg.de

Enzymes Involved in Bicyclomycin Biosynthesis

Enzyme ClassRole in PathwayNumber of Enzymes
Cyclodipeptide Synthase (CDPS)Forms the cyclo(L-Ile-L-Leu) core from aminoacyl-tRNAs.1
2-Oxoglutarate-Dependent DioxygenaseCatalyzes oxidative modifications, including hydroxylations and ring formation.5
Cytochrome P450 MonooxygenaseCatalyzes oxidative modifications.1

Molecular Mechanism of Action of Bicyclomycin

Primary Target Identification: Bacterial Transcription Termination Factor Rho (Rho-ATPase)

The primary target of bicyclomycin has been identified as the bacterial transcription termination factor Rho. researchgate.netwikipedia.orgeurekaselect.comnih.gov Rho is a protein integral to the expression of numerous gene products in Escherichia coli and other Gram-negative bacteria. researchgate.neteurekaselect.com

Characterization of Rho as a RecA-type ATPase

Rho is characterized as a member of the RecA-type ATPase class of enzymes. researchgate.netwikipedia.orgeurekaselect.com These enzymes utilize nucleotide contacts to couple oligonucleotide translocation with ATP hydrolysis. researchgate.neteurekaselect.com Rho functions as an ATP-dependent hexameric helicase, meaning it forms a ring-like structure composed of six identical subunits and uses the energy from ATP hydrolysis to move along nucleic acids. pnas.orgnih.govacs.orgnih.govwikipedia.orgnih.govtandfonline.com Each Rho subunit contains an RNA-binding domain and an ATP-hydrolysis domain. wikipedia.org

Essentiality of Rho in Gram-Negative Bacteria

Rho is considered an essential protein for the viability of many bacteria, particularly in Gram-negative species like Escherichia coli and Rhodobacter sphaeroides. researchgate.netresearchgate.netresearchgate.netnih.govasm.org Inactivation of the rho gene in these bacteria can lead to a loss of viability. researchgate.netnih.govasm.org While Rho is essential in many Gram-negative bacteria, it is dispensable in some Gram-positive bacteria, although there are exceptions like Micrococcus luteus and Mycobacterium tuberculosis where Rho is essential. researchgate.netresearchgate.netnih.govbiorxiv.org The essentiality of Rho in Gram-negative bacteria makes it an attractive target for antibiotics like bicyclomycin. researchgate.netbiorxiv.org

Molecular Inhibition of Rho Function by Bicyclomycin

Bicyclomycin acts as a specific inhibitor of Rho, interfering with its molecular machinery. researchgate.netwikipedia.orgeurekaselect.com This interference disrupts the normal processes of transcription termination. researchgate.neteurekaselect.commedchemexpress.com

Interference with Rho's Oligonucleotide Translocation and ATP Hydrolysis

Bicyclomycin inhibits Rho-dependent termination processes by interfering with RNA translocation and uncoupling the translocation process from ATP hydrolysis. nih.govacs.org It is a noncompetitive inhibitor of Rho ATPase activity. pnas.orgmedchemexpress.commedchemexpress.comresearchgate.net The inhibition of Rho's poly(C)-stimulated hydrolysis of ATP by bicyclomycin follows a non-competitive, reversible pathway with respect to ATP. medchemexpress.commedchemexpress.com Studies have indicated that bicyclomycin influences the secondary binding site on Rho and slows the tracking of Rho towards RNA polymerase. nih.gov

Disruption of Rho Molecular Machinery Leading to Untimely Protein Overproduction

By disrupting Rho's function, bicyclomycin can lead to a catastrophic effect characterized by the untimely overproduction of proteins that are not normally expressed constitutively. researchgate.neteurekaselect.commedchemexpress.comresearchgate.net This disruption of the Rho molecular machinery contributes to the toxic effect on bacterial cells. researchgate.neteurekaselect.commedchemexpress.comresearchgate.net

Structural Basis of Bicyclomycin-Rho Interaction

Structural studies, including X-ray crystallography and cryo-EM, have provided insights into how bicyclomycin interacts with Rho. wikipedia.orgpnas.orgbiorxiv.org Bicyclomycin has been shown to bind near the ATP hydrolysis pocket on Rho. nih.govacs.org Crystal structures of the bicyclomycin-Rho complex have helped define the antibiotic binding site. researchgate.netwikipedia.org Bicyclomycin is thought to wedge itself between subunits of an open Rho ring. pnas.org This binding can sterically impede ring closure, which is necessary for RNA binding to the central pore and subsequent translocation. pnas.org Modeling studies suggest that bicyclomycin can cause steric clashes within the closed-ring Rho structure. pnas.org The binding of bicyclomycin appears to stabilize a conformation of Rho that is incapable of efficient ATP hydrolysis and incompatible with stable RNA binding to its motor regions. researchgate.net The C(6)-hydroxy group of bicyclomycin has been shown to be essential for its inhibitory activity, suggesting the importance of hydrogen bond donor interactions with Rho. nih.gov Variations in the bicyclomycin binding pocket have been observed in different bacterial species, which can contribute to differences in susceptibility, such as the resistance observed in Mycobacterium tuberculosis Rho due to a leucine-to-methionine substitution creating steric bulk in the binding cavity. biorxiv.orgoup.com

X-ray Crystallographic Analysis of Bicyclomycin-Rho Complexes

X-ray crystallography has been instrumental in understanding the molecular interaction between bicyclomycin and the Rho protein. Studies have determined the crystal structures of Escherichia coli Rho complexed with bicyclomycin and its derivatives. pdbj.orgebi.ac.ukpdbj.org These structures reveal that bicyclomycin and its analogs are non-nucleotide inhibitors that bind to a specific pocket within the Rho protein. pdbj.org This binding pocket is located adjacent to the ATP and RNA binding sites in the C-terminal half of the protein. pdbj.org

Data from X-ray crystallographic analyses, such as those deposited in the Protein Data Bank (PDB), provide detailed atomic-level information about the complex. For instance, PDB entry 1xpo shows the structure of Escherichia coli Rho complexed with bicyclomycin at 3.15 Å resolution. pdbj.orgebi.ac.uk Another entry, 1xpr, details the complex with 5a-formylbicyclomycin, a derivative, at 3.15 Å resolution. pdbj.org These structures highlight the binding mode of bicyclomycin, demonstrating how it interacts with specific residues within the Rho protein.

Defining the Bicyclomycin Binding Site within Rho

Based on crystallographic data and biochemical studies, the bicyclomycin binding site within Rho has been defined. Bicyclomycin binds near the ATP hydrolysis pocket on Rho. nih.govacs.org The binding of bicyclomycin to this site prevents ATP turnover by occluding the binding of the nucleophilic water molecule required for ATP hydrolysis. pdbj.org

Studies using bicyclomycin derivatives, such as 5a-formylbicyclomycin, have helped identify specific residues involved in the interaction. 5a-formylbicyclomycin, an inhibitor comparable to bicyclomycin, was shown to form a stable imine with Rho, and Lysine-336 was identified as a site of adduction in E. coli Rho. nih.govacs.org This finding, combined with structural modeling, supports the location of the binding site near the ATP hydrolysis machinery and suggests an influence on the protein's conformational changes linked to ATP hydrolysis and RNA translocation. nih.govacs.org Variations in the bicyclomycin binding pocket have been observed across different bacterial species, which could contribute to differences in susceptibility. oup.com

Cellular Responses and Secondary Effects of Bicyclomycin Activity

Reactive Oxygen Species (ROS) Generation by Bicyclomycin

Bicyclomycin treatment has been shown to evoke the generation of reactive oxygen species (ROS) in E. coli cells. biorxiv.orgplos.orgplos.orgnih.govbiorxiv.orgresearchgate.netresearchgate.net While the exact mechanisms are still being investigated, it is hypothesized that ROS production after bicyclomycin treatment could contribute to cell filamentation in bacteria. biorxiv.orgplos.orgnih.govbiorxiv.org One proposed model suggests that bicyclomycin evokes superoxide (B77818) formation through pathways like the TCA cycle or envelope stress response, which is then converted to hydroxyl radicals via the Fenton reaction. biorxiv.orgplos.orgplos.orgnih.govbiorxiv.org These hydroxyl radicals can cause DNA damage. biorxiv.orgbiorxiv.org Increased levels of ROS have been detected using fluorescent dyes like DHE and H2DCFDA in E. coli cells treated with bicyclomycin. biorxiv.orgbiorxiv.org Furthermore, the promoter activity of ROS-responsive genes such as soxS, katG, ahpC, and oxyR has been observed to increase after bicyclomycin treatment. plos.org

ROS-Responsive Gene Fold Increase in Promoter Activity (Approximate)
soxS ~2-fold plos.org
katG ~2-fold plos.org
ahpC ~2-fold plos.org
oxyR ~2-fold plos.org

Induction of SOS Response and Associated Cellular Phenomena

Bicyclomycin treatment leads to the induction of the SOS response in E. coli. biorxiv.orgplos.orgplos.orgnih.govbiorxiv.orgresearchgate.net The SOS response is a global regulatory network activated in bacteria in response to DNA damage. biorxiv.orgnih.govbiorxiv.org The DNA damage, particularly double-stranded breaks (DSBs), can result from the ROS generated due to bicyclomycin activity and the increased collision between the transcription elongation complex and the replisome due to Rho inhibition. biorxiv.orgplos.orgnih.govbiorxiv.orgresearchgate.net

The induction of the SOS response is evidenced by the upregulation of SOS-responsive genes. biorxiv.orgplos.orgnih.govbiorxiv.org Microarray data have shown that genes like dinB, umuD, sosD, uvrD, and ruvC are upregulated significantly after bicyclomycin treatment. biorxiv.orgplos.orgnih.gov For instance, dinB and sosD showed substantial increases in expression. biorxiv.orgplos.orgnih.gov The recruitment of RecA protein, a key player in the SOS response, has also been observed, with RecA-GFP filaments colocalizing with damaged DNA sites in bicyclomycin-treated cells. biorxiv.orgplos.orgplos.orgnih.govbiorxiv.orgresearchgate.net

SOS-Responsive Gene Fold Upregulation after BCM Treatment (Approximate)
dinB ~8-fold biorxiv.orgplos.orgnih.gov
umuD ~6-fold biorxiv.orgplos.orgnih.gov
sosD ~10-fold biorxiv.orgplos.orgnih.gov
uvrD ~3-fold biorxiv.orgplos.orgnih.gov
ruvC ~1.5-fold biorxiv.orgplos.orgnih.gov

Influence on Cell Division and Cell Filamentation

Bicyclomycin is known to cause the cell filamentation phenotype in E. coli. biorxiv.orgplos.orgplos.orgnih.govbiorxiv.orgresearchgate.netresearchgate.net This filamentation is closely associated with the induction of the SOS response and the impairment of cell division. biorxiv.orgplos.orgplos.orgnih.govbiorxiv.org When DNA damage occurs, the SOS response is activated, leading to a halt in cell division to allow for DNA repair. biorxiv.orgplos.orgplos.orgnih.govbiorxiv.org This inhibition of septum formation, despite genomic DNA partitioning, results in the elongated, filamentous morphology of the cells. biorxiv.orgplos.orgbiorxiv.org

One mechanism contributing to cell filamentation involves the activation of the kil gene product. biorxiv.orgplos.orgnih.govbiorxiv.org The kil gene is carried by the Rac prophage and encodes an inhibitor of the cell division protein FtsZ. biorxiv.orgplos.orgnih.gov Since kil is preceded by a Rho-dependent terminator, bicyclomycin-mediated inhibition of Rho relieves the transcriptional suppression of kil expression, leading to the production of the FtsZ inhibitor and subsequent cell filamentation. biorxiv.orgplos.orgnih.govbiorxiv.org The cell filamentation observed after bicyclomycin treatment has been shown to decrease upon the addition of ROS quenchers like tiron (B1681039) and thiourea, suggesting a link between ROS production and filamentation. nih.govbiorxiv.org

Biofilm Formation Modulation by Bicyclomycin

Bicyclomycin treatment has been observed to lead to biofilm formation in E. coli. biorxiv.orgplos.orgplos.orgnih.govbiorxiv.orgresearchgate.netresearchgate.net Microorganisms often form biofilms as a protective mechanism against environmental challenges, including oxidative stress. biorxiv.orgplos.orgplos.orgnih.govbiorxiv.org Biofilm formation in response to bicyclomycin challenge has been demonstrated through methods like crystal violet staining, which shows increased biofilm mass with increasing bicyclomycin concentrations. biorxiv.orgplos.orgplos.orgnih.govbiorxiv.org

Compound Names and PubChem CIDs

Compound Name PubChem CID
Bicyclomycin 65807 wikipedia.orguni.lu
Rho protein N/A (Protein, not a small molecule)
5a-formylbicyclomycin N/A (Derivative mentioned in context of binding site, CID not readily available in search results)

Bicyclomycin is a naturally occurring antibiotic belonging to the 2,5-diketopiperazine family, isolated from Streptomyces sapporonensis and Streptomyces aizumenses. wikipedia.orgasm.org It exhibits broad-spectrum activity primarily against Gram-negative bacteria and also against the Gram-positive bacterium Micrococcus luteus. wikipedia.orgresearchgate.net Uniquely among known antibiotics, bicyclomycin specifically targets and inhibits the bacterial transcription termination factor Rho. wikipedia.orgasm.orgresearchgate.net Rho is an essential protein in most Gram-negative bacteria, functioning as an ATP-dependent helicase that terminates transcription of specific genes. annualreviews.orgbiologyreader.com Inhibition of Rho by bicyclomycin disrupts this crucial process, leading to significant cellular consequences in susceptible bacteria. researchgate.netnih.gov

Bicyclomycin exerts its antibacterial effect by inhibiting the activity of the Rho transcription termination factor. wikipedia.orgasm.orgresearchgate.net Rho is a hexameric RNA/DNA helicase that plays a vital role in terminating transcription in bacteria by dislodging the transcription elongation complex from the DNA template. annualreviews.orgpdbj.org Bicyclomycin is a noncompetitive inhibitor of Rho's ATP turnover, which is essential for its function. pdbj.org

X-ray Crystallographic Analysis of Bicyclomycin-Rho Complexes

X-ray crystallography has been instrumental in understanding the molecular interaction between bicyclomycin and the Rho protein. Studies have determined the crystal structures of Escherichia coli Rho complexed with bicyclomycin and its derivatives. pdbj.orgebi.ac.ukpdbj.org These structures reveal that bicyclomycin and its analogs are non-nucleotide inhibitors that interact with a specific pocket within the Rho protein. pdbj.org This binding pocket is located adjacent to the ATP and RNA binding sites in the C-terminal half of the protein. pdbj.org

Data from X-ray crystallographic analyses, such as those deposited in the Protein Data Bank (PDB), provide detailed atomic-level information about the complex. For instance, PDB entry 1xpo shows the structure of Escherichia coli Rho complexed with bicyclomycin at 3.15 Å resolution. pdbj.orgebi.ac.uk Another entry, 1xpr, details the complex with 5a-formylbicyclomycin, a derivative, at 3.15 Å resolution. pdbj.org These structures highlight the binding mode of bicyclomycin, demonstrating how it interacts with specific residues within the Rho protein.

Defining the Bicyclomycin Binding Site within Rho

Based on crystallographic data and biochemical studies, the bicyclomycin binding site within Rho has been defined. Bicyclomycin binds near the ATP hydrolysis pocket on Rho. nih.govacs.org The binding of bicyclomycin to this site prevents ATP turnover by occluding the binding of the nucleophilic water molecule required for ATP hydrolysis. pdbj.org

Studies using bicyclomycin derivatives, such as 5a-formylbicyclomycin, have helped identify specific residues involved in the interaction. 5a-formylbicyclomycin, an inhibitor comparable to bicyclomycin, was shown to form a stable imine with Rho, and Lysine-336 was identified as a site of adduction in E. coli Rho. nih.govacs.org This finding, combined with structural modeling, supports the location of the binding site near the ATP hydrolysis machinery and suggests an influence on the protein's conformational changes linked to ATP hydrolysis and RNA translocation. nih.govacs.org Variations in the bicyclomycin binding pocket have been observed across different bacterial species, which could contribute to differences in susceptibility. oup.com

Cellular Responses and Secondary Effects of Bicyclomycin Activity

Reactive Oxygen Species (ROS) Generation by Bicyclomycin

Bicyclomycin treatment has been shown to evoke the generation of reactive oxygen species (ROS) in E. coli cells. biorxiv.orgplos.orgplos.orgnih.govbiorxiv.orgresearchgate.netresearchgate.net While the exact mechanisms are still being investigated, it is hypothesized that ROS production after bicyclomycin treatment could contribute to cell filamentation in bacteria. biorxiv.orgplos.orgnih.govbiorxiv.org One proposed model suggests that bicyclomycin evokes superoxide formation through pathways like the TCA cycle or envelope stress response, which is then converted to hydroxyl radicals via the Fenton reaction. biorxiv.orgplos.orgplos.orgnih.govbiorxiv.org These hydroxyl radicals can cause DNA damage. biorxiv.orgbiorxiv.org Increased levels of ROS have been detected using fluorescent dyes like DHE and H2DCFDA in E. coli cells treated with bicyclomycin. biorxiv.orgbiorxiv.org Furthermore, the promoter activity of ROS-responsive genes such as soxS, katG, ahpC, and oxyR has been observed to increase after bicyclomycin treatment. plos.org

ROS-Responsive Gene Fold Increase in Promoter Activity (Approximate)
soxS ~2-fold plos.org
katG ~2-fold plos.org
ahpC ~2-fold plos.org
oxyR ~2-fold plos.org

Induction of SOS Response and Associated Cellular Phenomena

Bicyclomycin treatment leads to the induction of the SOS response in E. coli. biorxiv.orgplos.orgplos.orgnih.govbiorxiv.orgresearchgate.net The SOS response is a global regulatory network activated in bacteria in response to DNA damage. biorxiv.orgnih.govbiorxiv.org The DNA damage, particularly double-stranded breaks (DSBs), can result from the ROS generated due to bicyclomycin activity and the increased collision between the transcription elongation complex and the replisome due to Rho inhibition. biorxiv.orgplos.orgnih.govbiorxiv.orgresearchgate.net

The induction of the SOS response is evidenced by the upregulation of SOS-responsive genes. biorxiv.orgplos.orgnih.govbiorxiv.org Microarray data have shown that genes like dinB, umuD, sosD, uvrD, and ruvC are upregulated significantly after bicyclomycin treatment. biorxiv.orgplos.orgnih.gov For instance, dinB and sosD showed substantial increases in expression. biorxiv.orgplos.orgnih.gov The recruitment of RecA protein, a key player in the SOS response, has also been observed, with RecA-GFP filaments colocalizing with damaged DNA sites in bicyclomycin-treated cells. biorxiv.orgplos.orgplos.orgnih.govbiorxiv.orgresearchgate.net

SOS-Responsive Gene Fold Upregulation after BCM Treatment (Approximate)
dinB ~8-fold biorxiv.orgplos.orgnih.gov
umuD ~6-fold biorxiv.orgplos.orgnih.gov
sosD ~10-fold biorxiv.orgplos.orgnih.gov
uvrD ~3-fold biorxiv.orgplos.orgnih.gov
ruvC ~1.5-fold biorxiv.orgplos.orgnih.gov

Influence on Cell Division and Cell Filamentation

Bicyclomycin is known to cause the cell filamentation phenotype in E. coli. biorxiv.orgplos.orgplos.orgnih.govbiorxiv.orgresearchgate.netresearchgate.net This filamentation is closely associated with the induction of the SOS response and the impairment of cell division. biorxiv.orgplos.orgplos.orgnih.govbiorxiv.org When DNA damage occurs, the SOS response is activated, leading to a halt in cell division to allow for DNA repair. biorxiv.orgplos.orgplos.orgnih.govbiorxiv.org This inhibition of septum formation, despite genomic DNA partitioning, results in the elongated, filamentous morphology of the cells. biorxiv.orgplos.orgbiorxiv.org

One mechanism contributing to cell filamentation involves the activation of the kil gene product. biorxiv.orgplos.orgnih.govbiorxiv.org The kil gene is carried by the Rac prophage and encodes an inhibitor of the cell division protein FtsZ. biorxiv.orgplos.orgnih.gov Since kil is preceded by a Rho-dependent terminator, bicyclomycin-mediated inhibition of Rho relieves the transcriptional suppression of kil expression, leading to the production of the FtsZ inhibitor and subsequent cell filamentation. biorxiv.orgplos.orgnih.govbiorxiv.org The cell filamentation observed after bicyclomycin treatment has been shown to decrease upon the addition of ROS quenchers like tiron and thiourea, suggesting a link between ROS production and filamentation. nih.govbiorxiv.org

Biofilm Formation Modulation by Bicyclomycin

Bicyclomycin treatment has been observed to lead to biofilm formation in E. coli. biorxiv.orgplos.orgplos.orgnih.govbiorxiv.orgresearchgate.netresearchgate.net Microorganisms often form biofilms as a protective mechanism against environmental challenges, including oxidative stress. biorxiv.orgplos.orgplos.orgnih.govbiorxiv.org Biofilm formation in response to bicyclomycin challenge has been demonstrated through methods like crystal violet staining, which shows increased biofilm mass with increasing bicyclomycin concentrations. biorxiv.orgplos.orgplos.orgnih.govbiorxiv.org

Structure Activity Relationship Sar Studies of Bicyclomycin and Its Analogs

Identification of Essential Structural Moieties for Rho Inhibitory Activity

Research has identified specific structural elements within the bicyclomycin molecule that are indispensable for its ability to inhibit Rho. plos.orgthegoodscentscompany.comresearchgate.netnih.gov Modifications to these essential moieties typically lead to a significant reduction or complete loss of inhibitory activity. acs.org

Significance of the C(1) Triol Group in Bicyclomycin Activity

The triol group located at the C(1) position of bicyclomycin has been identified as a critical structural element for its activity against Rho. researchgate.netnih.gov Studies involving modifications to the C(1) triol group, specifically at the C(1'), C(2'), and C(3') sites, have demonstrated that these alterations result in a significant loss of inhibitory activity in both Rho-dependent ATPase and transcription termination assays. researchgate.netnih.gov For instance, twelve different bicyclomycin derivatives with modifications in the C(1) triol group showed significantly diminished inhibitory activities compared to bicyclomycin itself. nih.gov This suggests a strong molecular complementarity between the C(1) triol group and its binding site on the Rho protein, indicating its necessity for effective drug binding and function. researchgate.netnih.gov

Role of the Bicyclo[4.2.2]piperazinedione Ring System

The unique bicyclo[4.2.2]piperazinedione ring system forms a core part of the bicyclomycin structure and plays a significant role in its interaction with Rho. thegoodscentscompany.comresearchgate.net Studies involving modifications within this bicyclic unit have shown that these changes generally lead to a loss of Rho-dependent ATPase and transcription termination inhibitory activities. nih.gov For example, modifications within the [4.2.2] bicyclic unit resulted in a loss of inhibitory activities in biochemical assays and also a loss of antimicrobial activity. nih.gov This indicates that the integrity and specific arrangement of the bicyclo[4.2.2]piperazinedione ring system are important for the antibiotic-Rho recognition process. nih.gov

Evaluation of Non-Essential or Modifiable Structural Elements of Bicyclomycin

While some parts of the bicyclomycin structure are essential for activity, others can be modified without a complete loss of function, or even with potential for enhanced activity. researchgate.netresearchgate.net

Analysis of the C(5)–C(5a) Exomethylene Moiety in Bicyclomycin Activity

The C(5)–C(5a) exomethylene unit in bicyclomycin has been found to be non-essential for its inhibitory activity against Rho in in vitro biochemical assays. acs.orgresearchgate.netresearchgate.net SAR data indicates that bicyclomycins containing a small unsaturated C(5) unit or C(5),C(5a)-dihydrobicyclomycins with a small, nonpolar C(5a) substituent can still effectively inhibit Rho function. acs.orgresearchgate.net This suggests that the C(5)–C(5a) unit is not a critical structural element required for drug binding to Rho. acs.orgresearchgate.net Modifications at this site have been explored for the design of derivatives, including those with potential for irreversible inactivation of Rho. acs.orgacs.org

Rational Design and Synthesis of Bicyclomycin Analogs for Potency Enhancement

Based on the understanding gained from SAR studies, rational design and synthesis efforts have been undertaken to create bicyclomycin analogs with potentially enhanced potency and improved properties. researchgate.netnih.govresearchgate.net

Development of 5a-Substituted Bicyclomycin Derivatives

The finding that the C(5)–C(5a) exomethylene moiety is not essential for activity has opened avenues for modifying this position to develop new bicyclomycin derivatives. researchgate.netnih.govnih.govresearchgate.net A series of 5a-methyl-substituted bicyclomycins have been prepared to investigate interactions that influence antibiotic binding to Rho. researchgate.netfigshare.com Evaluation of these derivatives in Rho functional assays has shown that some 5a-substituted compounds exhibit inhibitory properties comparable to or even exceeding those of bicyclomycin. researchgate.netfigshare.com For instance, 5a-methylbicyclomycin displayed comparable antimicrobial activity to bicyclomycin and was noted as one of the most biologically active bicyclomycin derivatives reported at the time of the study. researchgate.netfigshare.com These studies highlight the potential of modifications at the 5a position for generating bicyclomycin analogs with improved inhibitory activities.

Synthesis and Evaluation of Carbocyclic Bicyclomycin Derivatives

SAR studies have indicated that the bicyclic ring system of bicyclomycin is essential for its inhibitory activity against Rho, a transcription termination factor in Escherichia coli. wikipedia.org While the entire structure of bicyclomycin is generally considered obligate for activity, modifications to the core structure have been explored. researchgate.net

One area of investigation has involved the synthesis and evaluation of carbocyclic bicyclomycin analogs, where the bridging ether oxygen atom in the bicyclo[4.2.2]decane core is replaced by a carbon atom. nih.gov The design of such isosteric "carba"bicyclomycin analogs aimed to probe the necessity of the bridging ether oxygen for antimicrobial activity and to understand its potential involvement in the molecule's chemical reactivity, such as thiol addition reactions. nih.gov

The synthesis of bicyclomycin and its analogues, including those with modified bicyclic nuclei, often involves complex synthetic routes. researchgate.netnih.gov For instance, approaches have been developed for the asymmetric synthesis of bicyclomycin precursors and 2-oxa-bicyclo[4.2.2]decane-8,10-diones, which form the core of bicyclomycin. researchgate.net Evaluation of these synthetic derivatives provides insights into how structural changes impact antimicrobial potency.

While detailed comparative data tables for a wide range of carbocyclic derivatives were not extensively detailed in the provided search results, the concept of replacing the bridging oxygen with a carbon has been explored to understand the structural requirements for activity. nih.gov The synthesis and evaluation of such analogs contribute to mapping the SAR of the bicyclomycin core.

Influence of Stereochemistry on Bicyclomycin Analog Activity

The stereochemistry of bicyclomycin is crucial for its biological activity. The natural product possesses a defined (1S, 6R, 1'S, 2'S) stereochemistry, which is reported to be required for good activity. wikipedia.orgwikiwand.com

Studies comparing the activity of natural bicyclomycin with synthetic or racemic forms have highlighted the importance of maintaining the correct stereochemical configuration. For example, totally synthetic (±)-bicyclomycin has been found to be approximately half as active as the natural antibiotic. researchgate.net This significant reduction in activity for the racemic mixture underscores the stereospecific nature of bicyclomycin's interaction with its biological target, Rho.

Further SAR studies have explored modifications at various positions, and the stereochemical outcome of these modifications can significantly influence the resulting analog's activity. While specific detailed data on the impact of altering individual stereocenters beyond the comparison of racemic and natural bicyclomycin were not provided in depth, the consistent emphasis on the (1S, 6R, 1'S, 2'S) configuration in active bicyclomycin suggests that maintaining this precise three-dimensional arrangement of substituents is critical for optimal binding and inhibition of Rho. wikipedia.orgwikiwand.com

The synthesis of chiral bicyclomycin analogues, often employing asymmetric synthetic methodologies, allows for the investigation of the stereochemical requirements at different positions within the molecule. researchgate.net Evaluating the antimicrobial activity of diastereomers and enantiomers helps to delineate the specific stereochemical elements necessary for potent activity.

A summary of key SAR findings related to the bicyclic core and stereochemistry is presented below:

Structural FeatureObservationReference
Bicyclic Ring SystemEssential for Rho inhibitory activity. wikipedia.org
Entire Bicyclomycin StructureGenerally obligate for activity. researchgate.net
Bridging Ether OxygenRole investigated by synthesis of "carba" analogs. nih.gov
Stereochemistry (1S, 6R, 1'S, 2'S)Required for good activity. wikipedia.orgwikiwand.com
Racemic BicyclomycinApproximately half as active as the natural product. researchgate.net

Synthetic Approaches to Bicyclomycin and Analogs

Total Synthesis Strategies of Bicyclomycin

Total synthesis efforts aim to construct the entire bicyclomycin molecule from simpler precursors. These strategies often involve the formation of the central bicyclo[4.2.2]decane-8,10-dione ring system and the precise installation of the functional groups and stereochemistry present in the natural product. Early total synthesis of racemic bicyclomycin was achieved in 19 steps starting from diketopiperazine, employing key reactions for cyclization and stereospecific aldol (B89426) condensation. clockss.org

Key Electrophilic Coupling Reactions and Carbon-Carbon Bond Formation

Electrophilic coupling reactions play a crucial role in assembling the bicyclomycin framework. One key carbon-carbon bond-forming reaction utilized in the total synthesis involves an electrophilic glycine (B1666218) anhydride (B1165640) derivative and a trimethylsilylketeneacetal in the presence of a Lewis acid. This methodology has also been explored for the synthesis of bicyclomycin homologs. mountainscholar.org The development of efficient methods for carbon-carbon bond formation, particularly with alkyl electrophiles, is a central challenge in organic synthesis, and approaches involving transition-metal-catalyzed cross-coupling reactions and radical-mediated couplings have been explored in broader contexts of organic synthesis. nih.govpreprints.orgpdx.eduunc.edu

Stereospecific Aldol Condensation and Cyclization Reactions

Stereospecific reactions are essential for establishing the correct configuration of the multiple chiral centers in bicyclomycin. Aldol condensation reactions have been employed to construct the side chain with the desired relative configuration. wikipedia.orgclockss.orgacs.org One reported total synthesis utilized a stereospecific aldol condensation between an aldehyde and a carbanion on the bridgehead position of the bicyclo[4.2.2] ring system. clockss.org This reaction controlled the two chiral centers in the side chain through double stereodifferentiation, leading preferentially to the stereochemistry found in natural bicyclomycin. clockss.org Cyclization reactions are also critical for forming the bicyclic ring system. A regiospecific cyclization of a terminal hydroxy group of the side chain onto the diketopiperazine ring has been a key step in constructing the bicyclo[4.2.2] ring. clockss.org Methods for forming the eight-membered oxygen-containing ring system have been developed starting from N,N'-disubstituted piperazine-2,5-diones or their corresponding mono imino ethers, including an oxidation method using 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ). rsc.org

Synthesis of Diketopiperazine Precursors and Intermediates

2,5-Diketopiperazines serve as fundamental building blocks for bicyclomycin synthesis. These cyclic dipeptides can be synthesized through various methods, including the condensation of two α-amino acids. researchgate.net Approaches to the synthesis of N,N'-disubstituted 2,5-diketopiperazines, including those with 3-(hydroxyalkyl) substituents relevant to bicyclomycin analogs, have been studied in solution and on solid phase. researchgate.net The Ugi multicomponent reaction has been evaluated for the synthesis of such diketopiperazine derivatives. researchgate.net

Preparation of Bicyclomycin Homologs and Semisynthetic Derivatives

The preparation of bicyclomycin homologs and semisynthetic derivatives has been pursued to explore structure-activity relationships and potentially improve biological properties. wikipedia.orgnih.govnih.govsci-hub.seresearchgate.net Modifications have been made at various positions of the bicyclomycin molecule. nih.govsci-hub.se For instance, semisynthetic derivatives have been prepared by modifying the primary hydroxyl group, forming carbonates and carbamates. sci-hub.se Alkylation and acylation of oxidized diketopiperazines have also been explored in the context of synthesizing bicyclomycin derivatives. clockss.org Studies on C(5)-C(5a)-modified bicyclomycins have shown that extending the exomethylene double bond with unsaturated substituents can provide derivatives with inhibitory activities. researchgate.netnih.gov

Exploration of Novel Ring Systems and Structural Motifs via Chemical Synthesis

Chemical synthesis has been instrumental in exploring novel ring systems and structural motifs related to bicyclomycin. This includes the synthesis of carbocyclic bicyclomycin derivatives lacking the oxygen heteroatom in the bicyclic bridge, such as [2.2.2] and [3.2.2] carbocyclic skeletons. mountainscholar.org Methodology involving intramolecular enolate/epoxide opening reactions has been developed to yield these carbocyclic systems. mountainscholar.org The synthesis of bicyclomycin analogs with variations in the bicyclic nucleus, such as 8,10-diaza-2-oxabicyclo[4.2.2]decane-7,9-dione and 7,9-diaza-2-oxabicyclo[3.2.2]nonane-6,8-dione nuclei, has also been described. nih.govresearchgate.net

Mechanisms of Antimicrobial Resistance to Bicyclomycin

Molecular Mechanisms of Bicyclomycin Resistance (bcr gene)

One significant mechanism of bicyclomycin resistance involves the bcr gene. nih.govmcmaster.caunam.mxasm.org The bcr gene encodes a transmembrane protein that functions as an efflux pump, actively expelling bicyclomycin from the bacterial cell. mcmaster.caunam.mx This reduces the intracellular concentration of the antibiotic, thereby diminishing its inhibitory effect on the Rho factor. The bcr gene product is a member of the Major Facilitator Superfamily (MFS) of transporters. mcmaster.caunam.mxtandfonline.com Overexpression of the bcr gene has been shown to confer resistance to bicyclomycin. nih.govunam.mxasm.org Studies in Escherichia coli have demonstrated that the bcr gene, when present on a high-copy-number plasmid, confers resistance to bicyclomycin. nih.govasm.org The bcr gene product is predicted to have twelve transmembrane domains, showing structural similarity to other bacterial transmembrane proteins involved in antibiotic resistance, such as those mediating resistance to chloramphenicol (B1208) and tetracycline (B611298). nih.gov

The bcr gene has been identified in various bacterial species, including Escherichia coli and Pseudomonas aeruginosa. mcmaster.caebi.ac.uk In Pseudomonas aeruginosa strains, the presence of bcr-1 has been linked to bicyclomycin resistance and has been observed to co-occur with other resistance genes like blaSPM-1. mcmaster.ca

Rho Factor Mutations Conferring Bicyclomycin Resistance (e.g., G337S Mutation)

Mutations in the gene encoding the transcription termination factor Rho can also lead to bicyclomycin resistance. microbiologyresearch.orgnih.govnih.govepa.ieasm.orgnih.gov Bicyclomycin exerts its effect by inhibiting the activity of Rho, which is crucial for Rho-dependent transcription termination. researchgate.netwikipedia.orgasm.org Amino acid substitutions in the Rho protein can impair the binding of bicyclomycin or affect the protein's conformation in a way that reduces the antibiotic's inhibitory effect. microbiologyresearch.orgnih.govnih.gov

Several specific mutations in the Rho protein have been identified that confer bicyclomycin resistance. These include single-point mutations such as M219K, S266A, and G337S. microbiologyresearch.orgnih.govnih.govepa.ie The G337S mutation, in particular, has been shown to confer high levels of bicyclomycin resistance in Escherichia coli. nih.govnih.govoup.com Biochemical analysis of mutant Rho proteins, including those with the G337S substitution, has provided insights into how these mutations affect Rho activity and its interaction with bicyclomycin. nih.gov These mutations can alter the kinetic parameters of Rho's ATPase activity and affect its interaction with RNA, thereby leading to resistance. nih.gov Studies suggest that residues like Ser266 and Leu208 might be directly involved in contact with the antibiotic, and their proximity to G337 in structural models of Rho supports the delineation of a candidate bicyclomycin-binding pocket. nih.gov

Data from studies on bicyclomycin-resistant mutants of Escherichia coli Rho factor highlight the importance of the ATP-binding region as the functional domain inhibited by bicyclomycin. nih.gov

Rho MutationBicyclomycin Resistance Level (in vivo)Effect on Rho ATPase Activity (in vitro)Notes
Wild-typeSensitiveInhibited by BCM
S266CVery resistantVery resistant to BCM inhibitionSuggested direct contact with antibiotic
S266AVery resistantVery resistant to BCM inhibitionSuggested direct contact with antibiotic
L208RVery resistantVery resistant to BCM inhibitionSuggested direct contact with antibiotic
G337SHigh resistanceIncreased Ki for BCM inhibitionAlters secondary RNA binding domain
M219KResistantIncreased Ki for BCM inhibitionAlters secondary RNA binding domain

Note: This table is a summary based on research findings and may not encompass all reported mutations or their detailed biochemical characteristics. Resistance levels and effects on ATPase activity can vary depending on the experimental conditions and specific bacterial strain.

Transporter-Mediated Resistance Mechanisms (e.g., Major Facilitator Superfamily (MFS) Transporter)

Transporter proteins, particularly those belonging to the Major Facilitator Superfamily (MFS), play a significant role in mediating resistance to bicyclomycin by actively transporting the antibiotic out of the bacterial cell. wikipedia.orgunam.mxtandfonline.comuniprot.org The bcr gene product, as discussed earlier, is a well-characterized example of an MFS transporter that confers bicyclomycin resistance through efflux. mcmaster.caunam.mxtandfonline.com

MFS transporters are a large and diverse group of membrane proteins involved in the transport of various substrates, including sugars, ions, and antibiotics, across biological membranes. researchgate.netasm.orgscielo.br Many MFS proteins function as secondary transporters, utilizing the proton motive force to drive the efflux of antimicrobial agents. researchgate.netasm.orgscielo.br The Bcr protein in Escherichia coli is an MFS transporter that mediates the energy-dependent export of bicyclomycin, contributing to reduced intracellular drug accumulation and thus resistance. unam.mxasm.orgnih.gov

Overexpression of MFS transporters like Bcr can lead to increased efflux activity and a corresponding increase in bicyclomycin resistance. nih.govasm.org These transporters often have broad substrate specificity, and in some cases, a single transporter can confer resistance to multiple, structurally unrelated antibiotics, contributing to multidrug resistance phenotypes. tandfonline.comresearchgate.netnih.gov The Bcr protein, for instance, has also been reported to confer resistance to other drugs like tetracycline and sulfathiazole (B1682510) when overexpressed. unam.mxasm.orgnih.gov

The mechanism of transporter-mediated resistance involves the recognition and binding of bicyclomycin by the efflux pump, followed by its translocation across the bacterial membrane, effectively pumping the antibiotic out of the cell. This active extrusion mechanism helps bacteria survive in the presence of bicyclomycin concentrations that would otherwise be inhibitory.

Synergistic Interactions and Combination Therapies Involving Bicyclomycin

Lethal Synergy of Bicyclomycin with Inhibitors of Bacterial Gene Expression

Bicyclomycin exhibits lethal synergy when coadministered with known inhibitors of bacterial gene expression, even when these inhibitors are present at bacteriostatic concentrations nih.govnih.gov. This phenomenon has been observed across several clinically significant Gram-negative pathogens, including Acinetobacter baumannii, Klebsiella pneumoniae, Salmonella enterica, and Shigella dysenteriae, in addition to E. coli nih.govnih.gov. The lethal synergy is achieved at low concentrations, slightly above the minimum inhibitory concentration (MIC) for all agents in the combination nih.gov. This synergistic killing effect is a key aspect of bicyclomycin's potential for revival as an antibacterial agent nih.govnih.gov.

Research indicates that the lethal synergy arises from a blockage of transcription elongation nih.gov. Interestingly, pretreatment with bicyclomycin can reduce lethal synergy, suggesting the induction of a stable protective factor by the drug nih.govnih.gov. While the exact lethal lesion(s) and protective factor(s) require further characterization, active transcription elongation is known to be involved, as an inhibitor of transcription elongation, streptolydigin, was shown to inhibit lethal synergy nih.gov.

Synergistic Effects with Protein Synthesis Inhibitors (e.g., Tetracycline (B611298), Chloramphenicol (B1208), Doxycycline (B596269), Tobramycin (B1681333), Neomycin)

Bicyclomycin demonstrates significant synergistic effects with various protein synthesis inhibitors europa.eunih.govresearchgate.net. Combinations of bicyclomycin with bacteriostatic concentrations of translation inhibitors such as tetracycline, chloramphenicol, doxycycline, tobramycin, and neomycin have been shown to convert bicyclomycin from a largely bacteriostatic agent to a highly lethal one against multiple Gram-negative species nih.govnih.govukri.org. This is a surprising discovery, as bacteriostatic inhibitors of gene expression often antagonize the lethal activity of bactericidal agents in other antimicrobial combinations ukri.org.

Studies have quantified the impact of this synergy. For example, with doxycycline and tigecycline (B611373) (a tetracycline-class antibiotic), bicyclomycin decreased the concentration required to kill 90% of bacteria (LD90) significantly nih.gov. Even at bacteriostatic concentrations, all tested protein synthesis inhibitors exhibited lethal synergy with bicyclomycin nih.gov. This indicates that bicyclomycin's stimulating effect on inhibitors of gene expression is a general phenomenon that can lead to bacterial killing at low concentrations of each drug in the combination nih.gov.

Specific examples of observed synergy include additive bacteriostatic effects with chloramphenicol and even a small bacteriostatic synergy with tobramycin and neomycin when combined with bicyclomycin nih.gov.

Synergistic Effects with RNA Polymerase Inhibitors (e.g., Rifampicin)

Similar to its interactions with protein synthesis inhibitors, bicyclomycin also exhibits synergistic effects with inhibitors of RNA polymerase, such as rifampicin (B610482) europa.eunih.govnih.govresearchgate.net. Combining bicyclomycin with bacteriostatic concentrations of rifampicin has been shown to lead to rapid killing of E. coli and enhance killing in other Gram-negative pathogens like A. baumannii, K. pneumoniae, S. enterica, and S. dysenteriae nih.govnih.gov. This lethal synergy with rifampicin further supports the concept that inhibiting bacterial gene expression enhances bicyclomycin's bactericidal activity nih.gov.

Repurposing Bicyclomycin for Enhanced Antimicrobial Activity in Combination Strategies

The discovery of lethal synergy between bicyclomycin and inhibitors of gene expression has positioned bicyclomycin as a promising candidate for redevelopment and repurposing in combination therapies nih.govresearchgate.netukri.org. Given that bicyclomycin is an old compound with a largely abandoned antibacterial use, its ability to exhibit lethal synergy with existing bacteriostatic agents offers a potential strategy to combat the growing problem of antimicrobial resistance nih.govnih.gov.

The mechanism behind this synergy, likely involving the suppression of protective factors that normally obscure bicyclomycin's intrinsic lethal activity, is an area of ongoing research nih.gov. Identifying these protective factors could reveal new ways to promote the lethal action of bicyclomycin and other older antibiotics nih.gov.

Studies have already shown the potential of bicyclomycin in combination for treating multidrug-resistant infections. For instance, the combination of bicyclomycin and doxycycline exhibited synthetic lethality against Klebsiella pneumoniae, resulting in significantly higher bacterial killing compared to either agent alone ukri.org. In a murine model of infection, this combination demonstrated improved efficacy and largely reduced infection-related damage ukri.org. These findings suggest that bicyclomycin can be considered for combination treatment of systemic multidrug-resistant Gram-negative bacterial infections, including those caused by carbapenem-resistant Enterobacteriaceae and E. coli ukri.org.

Advanced Research Methodologies in Bicyclomycin Studies

Biochemical and Biophysical Characterization Techniques

Biochemical and biophysical methods are crucial for characterizing the functional consequences of bicyclomycin binding to Rho and identifying the specific interactions involved.

Rho ATPase Activity Assays

Rho factor functions as an RNA-dependent ATPase, utilizing the energy from ATP hydrolysis to translocate along nascent RNA and dislodge RNA polymerase. annualreviews.orgbiologyreader.com Rho ATPase activity assays are fundamental tools for measuring the effect of bicyclomycin on this crucial enzymatic function. These assays typically involve monitoring the hydrolysis of ATP by Rho in the presence and absence of bicyclomycin. Studies have shown that bicyclomycin inhibits the poly(C)-dependent ATPase activity of Rho. researchgate.net While bicyclomycin does not interfere with the binding of Rho to the RNA loading site or impede ATP binding, it appears to decrease the apparent equilibrium dissociation constant for ATP in photochemical cross-linking experiments. nih.govasm.orgnih.gov This suggests that bicyclomycin may interfere with the correct positioning of ATP within the nucleotide-binding pocket, thereby blocking ATP hydrolysis. nih.govasm.orgnih.gov Kinetic studies have indicated that bicyclomycin inhibition follows a noncompetitive model with respect to ATP, supporting the idea that it binds to a site distinct from the ATP binding site. nih.govasm.org

Transcription Termination Assays

Transcription termination assays are used to directly assess the ability of Rho to terminate transcription in the presence of bicyclomycin. These in vitro assays typically use DNA templates containing Rho-dependent termination sites, such as those found in the hisG cistron of Salmonella typhimurium or the trp operon of E. coli. researchgate.netnih.govasm.orgnih.gov By measuring the production of full-length transcripts versus terminated transcripts, researchers can determine the efficiency of Rho-dependent termination and how it is affected by varying concentrations of bicyclomycin. Studies using these assays have demonstrated that bicyclomycin reduces the efficiency of Rho-dependent transcription termination in a concentration-dependent manner. nih.gov The approximate IC50 value for bicyclomycin inhibition of transcription termination at Rho-dependent sites within a modified trp operon template has been reported to be around 5 µM. researchgate.net

Bicyclomycin Affinity Labeling Studies

Affinity labeling studies are employed to identify the specific amino acid residues in Rho that are in close proximity to the bound bicyclomycin molecule. This technique typically involves using a modified version of bicyclomycin that can be photoactivated or chemically reactive to form a covalent bond with nearby residues in the protein. After labeling, the protein is digested, and the labeled peptides are identified, often by mass spectrometry. Early mechanistic proposals suggested that bicyclomycin might react with nucleophilic protein residues. researchgate.net Photochemical cross-linking experiments have been used to investigate the interference of bicyclomycin with ATP binding to Rho. nih.govasm.orgnih.gov These studies, along with genetic evidence from bicyclomycin-resistant mutants with mutated rho alleles, support a direct interaction between bicyclomycin and Rho. nih.gov

Structural Biology Techniques

Structural biology techniques provide high-resolution insights into the three-dimensional structure of Rho and its complex with bicyclomycin, revealing the antibiotic's binding site and how its presence alters the protein's conformation.

X-ray Crystallography of Protein-Drug Complexes

X-ray crystallography is a powerful technique used to determine the atomic structure of proteins and protein-ligand complexes. By crystallizing Rho protein in the presence of bicyclomycin, researchers can obtain detailed information about the antibiotic's binding site and the interactions it makes with specific amino acid residues in Rho. X-ray crystallographic images of the bicyclomycin-Rho complex have been instrumental in defining the antibiotic binding site and understanding the molecular basis for Rho inhibition. wikipedia.orgresearchgate.netscilit.com These structures have suggested that bicyclomycin wedges itself between subunits of an open Rho ring and may sterically prevent the binding of the nucleophilic water molecule required for ATP hydrolysis. pnas.org

Molecular Biology and Genetic Engineering Approaches

Molecular biology and genetic engineering techniques have been instrumental in elucidating the biosynthesis of Bicyclomycin and investigating the interaction with its cellular target.

Site-Directed Mutagenesis Investigations of Target Proteins

Site-directed mutagenesis is a powerful technique used to introduce specific changes into a DNA sequence, leading to alterations in the corresponding protein. This method has been applied in Bicyclomycin research to study the antibiotic's interaction with its primary target, the Rho transcription termination factor. Studies involving site-directed mutagenesis of the Rho protein have helped to define the Bicyclomycin binding site and understand how the antibiotic inhibits Rho activity nih.gov. By altering specific amino acid residues in Rho, researchers can assess their importance for Bicyclomycin binding and the resulting inhibition of transcription termination nih.gov, asm.org.

Gene Deletion and Complementation Studies

Gene deletion studies involve removing specific genes from an organism's genome to determine their function. This approach has been extensively used in the study of the Bicyclomycin biosynthetic gene cluster (BGC). Creating in-frame deletions of genes within the bcm cluster in Streptomyces cinnamoneus, a natural producer of Bicyclomycin, has allowed researchers to identify the roles of individual genes in the biosynthetic pathway and to accumulate and identify metabolic intermediates nih.gov, researchgate.net. For example, deletion of specific bcm genes resulted in the abolishment of Bicyclomycin production and the accumulation of pathway intermediates, providing in vivo evidence for the proposed biosynthetic steps nih.gov, researchgate.net.

Gene deletion studies have also been used to investigate Bicyclomycin resistance. Screening collections of single-gene knockout mutants in Escherichia coli has identified genes whose deletion affects sensitivity or resistance to Bicyclomycin. These studies have revealed that mutations in genes encoding the Rho factor (rho) and the RNA polymerase beta subunit (rpoB) can confer resistance asm.org. Additionally, deletions in genes involved in diverse cellular functions, including DNA replication, recombination, repair, cell wall synthesis, and metabolism, have been shown to increase sensitivity to Bicyclomycin asm.org.

Complementation studies are often performed alongside gene deletions to confirm that the observed phenotype is indeed due to the absence of the deleted gene. This involves introducing a functional copy of the deleted gene back into the mutant strain and observing the restoration of the wild-type phenotype, such as Bicyclomycin production or resistance nih.gov, asm.org, dntb.gov.ua.

Heterologous Gene Expression Systems

Heterologous gene expression involves transferring genes from one organism to another host organism for expression. This technique has been crucial for confirming the function of the Bicyclomycin BGC and studying individual biosynthetic enzymes. The bcm gene cluster from Streptomyces cinnamoneus and Pseudomonas aeruginosa has been successfully expressed in heterologous hosts like Pseudomonas fluorescens and E. coli nih.gov, acs.org, biorxiv.org, asm.org. This heterologous expression demonstrated that these gene clusters are sufficient for Bicyclomycin production and that the product is chemically identical to Bicyclomycin produced by the native organism nih.gov, biorxiv.org.

Heterologous expression of individual genes from the BGC, such as bcmA (encoding a cyclodipeptide synthase), in E. coli has allowed for the characterization of specific enzymatic steps in the biosynthesis, such as the formation of the cyclo(L-Ile-L-Leu) core acs.org, nih.gov. Cell-free expression systems are also being explored as a platform for the biosynthesis of Bicyclomycin from chemically synthesized precursors, offering potential advantages for studying and manipulating the pathway researchgate.net.

Analytical Chemistry Techniques for Metabolite Identification and Quantification

Analytical chemistry techniques are essential for the detection, identification, and quantification of Bicyclomycin and its related metabolites in biological samples.

Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) for Bicyclomycin Detection

Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) is a primary technique used in Bicyclomycin research for analyzing complex biological mixtures. LC-HRMS combines the separation power of liquid chromatography with the high mass accuracy and resolution of high-resolution mass spectrometry, enabling the precise detection and identification of compounds sysrevpharm.org, biospec.net, mdpi.com.

LC-HRMS has been used to confirm the presence of Bicyclomycin in extracts from producing organisms like Streptomyces cinnamoneus nih.gov, nih.gov. By comparing the retention time and accurate mass of a compound in the extract to those of an authentic Bicyclomycin standard, researchers can confidently identify the antibiotic nih.gov, nih.gov. Furthermore, LC-HRMS is invaluable for identifying and characterizing biosynthetic intermediates that accumulate in gene deletion mutants or are produced in in vitro enzymatic reactions researchgate.net, nih.gov. The high mass accuracy provided by HRMS is particularly useful for determining the elemental composition of unknown metabolites, aiding in their structural elucidation nih.gov, mdpi.com. LC-HRMS methods have been developed and validated for the quantification of various metabolites, demonstrating good linearity, precision, and accuracy mdpi.com, europa.eu.

Computational and Bioinformatic Tools

Computational and bioinformatic tools play a critical role in analyzing biological data related to Bicyclomycin, from genome mining to understanding its mechanism of action.

Bioinformatic analysis has been instrumental in the discovery of the Bicyclomycin biosynthetic gene cluster. By searching sequenced microbial genomes for genes encoding enzymes known to be involved in natural product biosynthesis, such as cyclodipeptide synthases, researchers were able to identify candidate BGCs acs.org, nih.gov. This genome mining approach led to the identification of the bcm cluster in Streptomyces cinnamoneus and subsequently revealed the widespread presence of similar clusters in diverse bacteria, including Pseudomonas aeruginosa nih.gov, acs.org, biorxiv.org, asm.org.

Computational tools are also applied in analyzing the structure and function of Bicyclomycin's target protein, Rho, and predicting potential interactions. While specific computational modeling studies on Bicyclomycin-Rho interaction were not detailed in the provided snippets beyond being integrated with structural studies nih.gov, computational biology and bioinformatics broadly encompass the development of algorithms and software for analyzing biological data, including protein structures and gene expression patterns, which are relevant to understanding the impact of Bicyclomycin kaust.edu.sa, uhcl.edu. These tools contribute to areas such as computational genomics, systems biology, and structural biology kaust.edu.sa. Computational workflows are also being developed to improve metabolite identification and biochemical pathway reconstruction in metabolomics studies, which can be applied to Bicyclomycin biosynthesis research-software-directory.org.

Whole-Genome Sequencing and Annotation for Biosynthetic Cluster Identification

Whole-genome sequencing and subsequent annotation have been instrumental in identifying the gene clusters responsible for bicyclomycin biosynthesis. This approach allows researchers to pinpoint the specific genes involved in the production of this complex molecule. For instance, whole-genome sequencing and bioinformatics analysis were used to identify the bicyclomycin biosynthetic gene cluster (bcm) in Streptomyces cinnamoneus ATCC 21532, a known bicyclomycin producer. nih.gov The sequence of this strain was determined by PacBio sequencing and assembled into large contigs. nih.gov

Studies have revealed that the bicyclomycin biosynthetic gene cluster contains genes encoding enzymes crucial for the synthesis and modification of the bicyclomycin structure. The core of bicyclomycin, a cyclo(L-Ile-L-Leu) 2,5-diketopiperazine (DKP), is biosynthesized by a cyclodipeptide synthase. nih.govresearchgate.net Subsequent oxidative modifications, which contribute to the antibiotic's unique bicyclic structure and trihydroxy unit, are introduced by several enzymes, including five 2-oxoglutarate-dependent dioxygenases and one cytochrome P450 monooxygenase. nih.govresearchgate.net Functional characterization of some of these enzymes, such as two Fe/α-ketoglutarate-dependent hydroxylases, has demonstrated their role in catalyzing regioselective hydroxylations necessary for the formation of the trihydroxy unit in bicyclomycin. nih.gov

Interestingly, bioinformatics analyses have also identified homologous bicyclomycin gene clusters in a wide range of bacteria, including hundreds of isolates of the opportunistic human pathogen Pseudomonas aeruginosa. nih.govresearchgate.netacs.org This widespread distribution of a complex biosynthetic pathway is considered unusual and suggests potential horizontal gene transfer events. nih.govresearchgate.net Heterologous expression of the bcm gene cluster from P. aeruginosa has confirmed its functionality and demonstrated the production of bicyclomycin chemically identical to that produced by Streptomyces cinnamoneus, establishing P. aeruginosa as a new producer of this antibiotic. nih.govnih.govresearchgate.netacs.orgebi.ac.uk

Homology Modeling and Molecular Docking for Drug-Target Interactions

Understanding the interaction between bicyclomycin and its target, the Rho transcription termination factor, is crucial for comprehending its mechanism of action. Homology modeling and molecular docking are computational techniques widely used to study drug-target interactions. unar.ac.id

Homology modeling involves predicting the three-dimensional structure of a protein (the target) based on its sequence alignment to one or more proteins with known structures (templates). researchgate.net Once a reliable 3D model of the target protein is obtained, molecular docking simulations can be performed. unar.ac.id Molecular docking evaluates the binding affinities and optimal orientations of a drug molecule (ligand) within the active site of the target protein. unar.ac.id

In the context of bicyclomycin, these techniques can be applied to model the structure of the bacterial Rho protein and then dock bicyclomycin into its predicted binding site. While X-ray crystallography has provided images of the bicyclomycin-Rho complex, computational methods like homology modeling and docking can complement experimental data by providing insights into the molecular details of the interaction, predicting binding poses, and estimating binding energies. wikipedia.org This information is valuable for understanding the molecular basis of bicyclomycin's selective inhibition of Rho and can potentially guide the design of new bicyclomycin derivatives with improved activity or altered specificity. Computational models for protein simulation and drug-target interaction prediction are considered crucial for accelerating and reducing the costs associated with identifying such interactions. plos.org

Topology Prediction and Motif Identification of Bicyclomycin Resistance Proteins

Bacterial resistance to antibiotics like bicyclomycin is a significant concern. Research into the mechanisms of resistance often involves identifying and characterizing proteins that confer resistance. Topology prediction and motif identification are computational methods used to analyze the structural and functional features of these resistance proteins, particularly those that are membrane-bound.

Topology prediction algorithms, often based on methods like hidden Markov models, are used to determine the arrangement of transmembrane segments within a membrane protein and predict the orientation of its N- and C-termini relative to the cell membrane. biomedpharmajournal.orgbiorxiv.org For example, topology prediction of a hypothetical bicyclomycin resistance protein (Bcr) from Ehrlichia canis strain Bangkok indicated it is an 11-transmembrane segment protein with its N-terminal outside the cell and C-terminal in the cytoplasm. biomedpharmajournal.org

Motif identification involves searching for conserved amino acid sequences or structural patterns within proteins that are associated with specific functions. In the case of drug resistance proteins, these motifs can be indicative of their role in transport, efflux, or enzymatic modification of the antibiotic. The E. coli bicyclomycin resistance protein (Bcr), for instance, has shown sequence homology to bacterial transmembrane proteins involved in resistance to other antibiotics like chloramphenicol (B1208) and tetracycline (B611298), and hydropathy profiles suggest a similar structure with twelve predicted transmembrane domains. nih.gov The E. canis Bcr protein was found to contain special motifs conserved in drug transporters belonging to the major facilitator superfamily (MFS). biomedpharmajournal.org These findings suggest that some bicyclomycin resistance mechanisms may involve efflux pumps that transport the antibiotic out of the bacterial cell.

Future Directions and Unanswered Questions in Bicyclomycin Research

Elucidating Remaining Biosynthetic Enzyme Mechanisms and Stereochemical Control

The core structure of bicyclomycin is derived from cyclo(L-Ile-L-Leu) 2,5-diketopiperazine (DKP), which undergoes extensive oxidation. asm.orgnih.gov The identification of the bicyclomycin biosynthetic gene cluster in Streptomyces cinnamoneus and Pseudomonas aeruginosa has revealed the involvement of a cyclodipeptide synthase for the DKP core formation and several oxidative enzymes, including five 2-oxoglutarate-dependent dioxygenases and one cytochrome P450 monooxygenase, in the subsequent modifications. asm.orgnih.govacs.orgnih.govnih.gov

While the biosynthetic gene cluster has been identified and some enzymes functionally characterized, the precise mechanisms and stereochemical control exerted by all the enzymes involved in the complex oxidative modifications of the DKP core are not yet fully understood. nih.govresearchgate.net For instance, while two Fe/α-KG oxidases (BcmC and BcmE) have been shown to catalyze regioselective hydroxylations, the specific roles and mechanisms of the other oxidases (BcmB, BcmF, and BcmG) and the cytochrome P450 in introducing the characteristic bicyclic ring and trihydroxy unit require further investigation. nih.govresearchgate.net Understanding these enzymatic steps in detail is crucial for potential pathway engineering to produce novel bicyclomycin derivatives with altered or improved properties. asm.orgukri.org

Comprehensive Understanding of Bicyclomycin-Induced Cellular Toxicity Pathways

Bicyclomycin's primary mechanism of action is the inhibition of the bacterial transcription termination factor Rho. plos.orgresearchgate.netmedchemexpress.comeurekaselect.com However, recent research indicates that bicyclomycin toxicity involves more than just Rho inhibition. Studies in Escherichia coli have shown that bicyclomycin treatment leads to the generation of reactive oxygen species (ROS) and double-stranded breaks (DSBs) in the bacterial genome. plos.orgbiorxiv.orgnih.govplos.orgbiorxiv.org These effects contribute to cell filamentation and the induction of the SOS response. plos.orgbiorxiv.orgnih.govplos.orgbiorxiv.org

The precise pathways leading to ROS generation and DSBs upon Rho inhibition by bicyclomycin are still being investigated. One proposed model suggests that Rho inhibition leads to pervasive transcription, causing collisions between the transcription elongation complex and the replisome, which in turn generates DSBs. plos.orgbiorxiv.orgnih.govplos.org Additionally, bicyclomycin may evoke superoxide (B77818) formation through pathways like the TCA cycle or envelope stress response, which is then converted to hydroxyl radicals via the Fenton reaction. plos.orgnih.govplos.org Further studies are needed to fully unmask the events of bicyclomycin-mediated ROS production and its contribution to cellular toxicity. plos.orgplos.orgbiorxiv.org A comprehensive understanding of these toxicity pathways is essential for designing more effective treatment regimens and potentially identifying new therapeutic targets. plos.orgbiorxiv.org

Development of Next-Generation Bicyclomycin Analogs with Enhanced Efficacy and Spectrum

While bicyclomycin has demonstrated activity against a range of Gram-negative bacteria, including some multidrug-resistant strains, it is generally considered a weak antibiotic when used alone and exhibits poor oral absorption. ukri.orgwikipedia.orgagscientific.comnih.gov Structure-activity relationship (SAR) studies have indicated that the bicyclic ring and the trihydroxy unit are essential for its Rho inhibitory activity, while modifications to the exomethylene group can moderately increase potency. nih.govwikipedia.org

Future research is focused on the development of next-generation bicyclomycin analogs with enhanced efficacy, broader spectrum of activity, and improved pharmacological properties. nih.govnih.govplos.orgagscientific.com This can be approached through both synthetic chemistry and pathway engineering of the biosynthetic gene cluster. ukri.orgagscientific.comresearchgate.net Identifying the specific structural modifications that lead to increased potency, better bioavailability, and activity against a wider range of pathogens, including those currently less susceptible to bicyclomycin, remains a key area of investigation. nih.govagscientific.com The discovery of the bicyclomycin gene cluster in P. aeruginosa provides a potential alternative platform for engineered production of novel derivatives. asm.orgnih.govresearchgate.netasm.org

Exploring Novel Combination Strategies for Antimicrobial Applications and Resistance Mitigation

A significant recent finding is the observation of synergistic lethal activity when bicyclomycin is combined with bacteriostatic inhibitors of gene expression, such as protein or RNA synthesis inhibitors. ukri.orgwikipedia.orgnih.govnih.gov This "lethal synergy" converts bicyclomycin from a largely bacteriostatic agent to a bactericidal one against various Gram-negative bacteria, including multidrug-resistant strains like carbapenem-resistant Enterobacteriaceae, Escherichia coli, and Klebsiella pneumoniae. ukri.orgnih.govasm.orgasm.org

Exploring novel combination strategies is a crucial future direction. This includes identifying other classes of antibiotics or compounds that exhibit synergistic activity with bicyclomycin and understanding the underlying mechanisms of this synergy. ukri.orgnih.govnih.gov The availability of diverse protein/RNA synthesis inhibitors offers many options for combination therapy, potentially mitigating resistance problems. nih.govasm.org Further research is needed to evaluate the efficacy of these combinations in relevant infection models and ultimately in clinical settings. ukri.orgnih.gov Additionally, investigating combinations that could specifically target resistance mechanisms that might emerge against bicyclomycin or its partners is important for prolonging its utility. ukri.org

Investigating the Evolutionary Aspects of Bicyclomycin Production and Resistance Transfer

The discovery of bicyclomycin biosynthetic gene clusters in distantly related bacterial genera, spanning Actinobacteria and Proteobacteria, suggests that horizontal gene transfer (HGT) has played a significant role in the dissemination of this pathway. asm.orgnih.govresearchgate.netasm.org These gene clusters are frequently associated with mobile genetic elements, further supporting their potential for transfer. asm.orgnih.govresearchgate.netasm.org

Investigating the evolutionary aspects of bicyclomycin production and resistance transfer is vital for understanding its ecological role and predicting the emergence and spread of resistance. This includes studying the mechanisms and frequency of HGT of the bcm gene cluster among diverse bacterial populations. asm.orgresearchgate.netasm.org Furthermore, understanding the evolution of resistance mechanisms to bicyclomycin, beyond the potential efflux pump mechanisms associated with genes like bcmT, is crucial. asm.orgasm.org While bicyclomycin currently shows no cross-resistance with many existing antibiotics, the potential for de novo resistance development or acquisition of resistance genes needs to be monitored. agscientific.comjst.go.jp Research into the evolutionary pressures that maintain the bcm cluster in producer organisms and the factors that facilitate or hinder its transfer and expression in recipient bacteria will provide valuable insights for antimicrobial stewardship and drug development.

Compound Table

Compound NamePubChem CID
Bicyclomycin5353933
cyclo(L-Ile-L-Leu)441337

Data Table: Bicyclomycin Synergy with Doxycycline (B596269) against K. pneumoniae

Treatment GroupBacterial Burden in Lungs (CFU/g) (Mean ± SD)
Infected UntreatedIncreased up to 4 days post-infection
Bicyclomycin Benzoate (200 mg/kg)Less effective than combination
Doxycycline (50 mg/kg)Less effective than combination
Bicyclomycin Benzoate + DoxycyclineSignificantly reduced bacterial burden

Note: Data is representative and based on findings in a murine model of infection. researchgate.net

Data Table: Bicyclomycin Activity Against MDR Gram-Negative Clinical Isolates (MIC50/MIC90 in μg/mL)

Bacterial SpeciesBicyclomycin MIC50/MIC90 (μg/mL)
Carbapenem-resistant Enterobacteriaceae25/50
Escherichia coli25/50
Klebsiella pneumoniae50/200

Note: MIC values represent the concentration required to inhibit 50% and 90% of isolates, respectively.

Q & A

Q. What is the primary mechanism of action of bicyclomycin against Gram-negative bacteria, and how can researchers validate its target specificity?

Bicyclomycin inhibits the Rho transcription termination factor, disrupting RNA metabolism and leading to bacteriostatic effects. To validate target specificity, researchers can:

  • Use isogenic bacterial strains with mutations in the rho gene (e.g., G337S mutation conferring resistance) to compare growth inhibition and survival rates .
  • Perform phage P1-mediated transduction to introduce resistance mutations into wild-type strains and assess bicyclomycin’s efficacy .
  • Combine bicyclomycin with Rho-dependent transcriptional inhibitors (e.g., rifampicin) to observe synergistic lethality .

Q. How should researchers design experiments to assess bicyclomycin’s antimicrobial spectrum and avoid cross-resistance with other antibiotics?

  • Step 1 : Determine MIC (Minimum Inhibitory Concentration) values using standardized broth microdilution assays across diverse Gram-negative pathogens (e.g., E. coli, A. baumannii, K. pneumoniae) .
  • Step 2 : Test bicyclomycin against strains resistant to common antibiotics (e.g., tetracycline, chloramphenicol) to confirm lack of cross-resistance .
  • Step 3 : Use time-kill assays to distinguish bacteriostatic vs. bactericidal activity at varying concentrations .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported lethality of bicyclomycin when used alone versus in combination with protein synthesis inhibitors?

Discrepancies arise from methodological differences:

  • Key Issue : Studies using survival measurements (e.g., colony-forming unit counts) may overlook growth inhibition artifacts, whereas efficiency-plating methods overestimate lethality .
  • Resolution :
    • Pre-treat cultures with sub-MIC bicyclomycin before adding bacteriostatic agents (e.g., tetracycline) to unmask lethal synergy .
    • Conduct RNA-seq to identify transcriptional changes induced by bicyclomycin that sensitize bacteria to secondary stressors .

Q. What experimental strategies can elucidate the “protective factor” induced by bicyclomycin pretreatment, and how does it modulate antibiotic synergy?

  • Hypothesis : Bicyclomycin pretreatment triggers stress-response pathways that mitigate DNA damage or protein misfolding.
  • Methodology :
    • Use proteomics to identify upregulated proteins in bicyclomycin-pretreated E. coli .
    • Knock out candidate genes (e.g., ftsZ for cell division) to assess their role in reducing tetracycline toxicity .
    • Measure intracellular ATP levels and membrane potential to link metabolic changes to protective effects .

Q. How can researchers optimize dosing regimens for bicyclomycin combinations to achieve time-dependent killing while minimizing resistance development?

  • Data-Driven Approach :
    • From time-kill curves (e.g., Figure 1c in ), calculate pharmacodynamic parameters (e.g., time > MIC) for bicyclomycin-tetracycline combinations.
    • Use hollow-fiber infection models to simulate human pharmacokinetics and validate synergy under dynamic drug concentrations .
  • Resistance Mitigation :
    • Perform serial passage experiments with sublethal bicyclomycin doses to monitor rho mutation rates .
    • Test triple combinations (e.g., bicyclomycin + tetracycline + β-lactams) to reduce selective pressure .

Methodological Considerations

Q. How should researchers address variability in bicyclomycin activity due to supplier inconsistencies or formulation challenges?

  • Quality Control :
    • Verify drug purity via HPLC and calibrate concentrations using UV-Vis spectroscopy .
    • Use Bioscreen C assays with technical replicates to confirm growth inhibition trends before large-scale experiments .
  • Documentation : Report supplier details, lot numbers, and solubilization protocols (e.g., DMSO concentration) to enhance reproducibility .

Q. What statistical approaches are recommended for analyzing synergistic interactions between bicyclomycin and other antibiotics?

  • Synergy Metrics :
    • Calculate Fractional Inhibitory Concentration Index (FICI) using checkerboard assays .
    • Apply Bliss independence or Loewe additivity models to quantify interaction significance .
  • Data Visualization : Use isobolograms or heatmaps to depict concentration-dependent effects .

Key Data from Literature

ParameterValue/ObservationReference
Bicyclomycin MIC (E. coli)3–6 µg/mL
Lethal Synergy ThresholdTetracycline: 0.5×MIC; Bicyclomycin: 1×MIC
Time-Dependent KillingSurvival reduction by 100-fold over 3 h

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.